Thallium(I) acetylacetonate

Catalog No.
S3407970
CAS No.
25955-51-5
M.F
C5H7O2Tl
M. Wt
303.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium(I) acetylacetonate

CAS Number

25955-51-5

Product Name

Thallium(I) acetylacetonate

IUPAC Name

[(Z)-4-oxopent-2-en-2-yl]oxythallium

Molecular Formula

C5H7O2Tl

Molecular Weight

303.49 g/mol

InChI

InChI=1S/C5H8O2.Tl/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;

InChI Key

QGQYKYKTENVDSC-LNKPDPKZSA-M

SMILES

CC(=CC(=O)C)O[Tl]

Canonical SMILES

CC(=CC(=O)C)O[Tl]

Isomeric SMILES

C/C(=C/C(=O)C)/O[Tl]

Catalysis:

Studies have explored the potential of [(Z)-4-Oxopent-2-en-2-yl]oxythallium as a catalyst in different chemical reactions. Its Lewis acidic thallium center and the presence of a π-conjugated system (double bond) contribute to its ability to activate various substrates and facilitate reactions. Research suggests its applicability in:

  • Diels-Alder reactions: These reactions involve the formation of cyclic structures from dienes and dienophiles. Studies have shown that [(Z)-4-Oxopent-2-en-2-yl]oxythallium can effectively catalyze Diels-Alder reactions, offering potential for the synthesis of complex organic molecules [].
  • Epoxidation reactions: These reactions involve the addition of an oxygen atom to a double bond, forming an epoxide. Research suggests that [(Z)-4-Oxopent-2-en-2-yl]oxythallium can act as a catalyst for epoxidation reactions, potentially leading to the development of new methods for the synthesis of valuable epoxides [].

Medicinal Chemistry:

  • Antimicrobial activity: Studies have shown that [(Z)-4-Oxopent-2-en-2-yl]oxythallium exhibits some antimicrobial activity against certain bacterial and fungal strains. However, further research is necessary to understand the mechanisms of action and potential therapeutic applications.

Materials Science:

The unique properties of [(Z)-4-Oxopent-2-en-2-yl]oxythallium, including its ability to form coordination complexes with various molecules, are being investigated for potential applications in materials science.

  • Development of functional materials: Research suggests that [(Z)-4-Oxopent-2-en-2-yl]oxythallium can be used to prepare functional materials with specific optical, electronic, or magnetic properties. These materials could have potential applications in various fields, such as optoelectronics and sensor development.

Thallium(I) acetylacetonate is a coordination compound formed from thallium(I) ions and the acetylacetonate ligand. The chemical formula is typically represented as Tl(C₅H₇O₂)₂. Acetylacetonate acts as a bidentate ligand, coordinating through its two oxygen atoms to form stable chelate complexes. This compound is characterized by its solubility in organic solvents and its ability to form various coordination geometries depending on the metal center and the ligands involved.

  • Oxidation: It can be oxidized to form thallium(III) compounds, which may alter its chemical properties and reactivity.
  • Coordination Reactions: It readily forms complexes with other metal ions, such as platinum(II), resulting in the formation of β-ketoamine chelates .
  • Thermal Decomposition: Upon heating, it can decompose, leading to the release of volatile products and the formation of thallium oxides .

Thallium(I) acetylacetonate can be synthesized through the following methods:

  • Direct Reaction: Mixing thallium(I) salts (such as thallium(I) nitrate or acetate) with acetylacetone in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions leads to the formation of thallium(I) acetylacetonate.
  • Metathesis: This method involves exchanging ligands between different metal salts and acetylacetone, allowing for the formation of thallium(I) acetylacetonate while removing unwanted by-products .

Thallium(I) acetylacetonate has several applications:

  • Catalysis: It serves as a catalyst precursor in various organic reactions due to its ability to form stable complexes.
  • Material Science: Its unique properties make it useful in synthesizing advanced materials, including thin films and nanostructures.
  • Research: It is often used in academic research to study coordination chemistry and the behavior of metal-ligand complexes.

Studies on interaction mechanisms involving thallium(I) acetylacetonate reveal its potential for forming stable complexes with various ligands and metal ions. For instance, it has been shown to interact with platinum(II), leading to the formation of β-ketoamine chelates through nucleophilic reactions at coordinated sites . These interactions are significant for understanding its reactivity and potential applications in catalysis.

Thallium(I) acetylacetonate shares similarities with several other metal acetylacetonates, including:

CompoundChemical FormulaUnique Features
Copper(II) acetylacetonateCu(C₅H₇O₂)₂Known for catalytic properties in organic synthesis
Iron(III) acetylacetonateFe(C₅H₇O₂)₃High-spin complex with five unpaired electrons
Aluminum acetylacetonateAl(C₅H₇O₂)₃Forms stable complexes with various ligands

Uniqueness of Thallium(I) Acetylacetonate:

  • The presence of thallium, a heavy metal, imparts distinct electronic properties that influence its reactivity and stability compared to lighter metal acetylacetonates.
  • Its ability to undergo oxidation to form higher oxidation states adds to its versatility in

Traditional Coordination Chemistry Approaches in Heteropolynuclear Assembly

The synthesis of [Tl(acac)] traditionally relies on acid-base reactions between thallium(I) hydroxide (TlOH) and acetylacetone (acacH). This method, adapted from protocols for transition metals like cobalt and aluminum, involves reacting stoichiometric amounts of TlOH with acacH in aqueous media at 40–50°C. The exothermic reaction proceeds via deprotonation of acacH (pKa ≈ 5), forming the Tl⁺-stabilized acetylacetonate anion (acac⁻).

A critical advantage of this approach lies in its solvent-free conditions, which minimize byproduct formation. For example, analogous syntheses of Co(acac)₃ and Mn(acac)₃ achieved yields exceeding 85% without organic solvents. For thallium, maintaining a pH of 5.5–6.0 during synthesis ensures optimal ligand coordination while preventing Tl⁺ hydrolysis. Post-synthesis, the product is isolated via ice-water quenching and vacuum drying, mirroring methods for Ca(acac)₂·2H₂O.

Table 1: Comparative Reaction Conditions for Metal Acetylacetonates

MetalReactantTemperature (°C)Yield (%)
Tl(I)TlOH + acacH40–5078*
Co(III)Co(OH)₃ + acacH50–6088
Ca(II)Ca(OH)₂ + acacH25–3082

*Theoretical yield based on analogous reactions.

Novel Reactivity Pathways Involving [Tl(acac)] and Noble Metal Precursors

[Tl(acac)] exhibits unique redox activity when combined with noble metal precursors such as [AuCl₄]⁻ or [PtCl₆]²⁻. In these systems, Tl⁺ acts as a one-electron reductant, transferring acac⁻ to the noble metal center while undergoing oxidation to Tl³⁺. For instance, reacting [Tl(acac)] with KAuCl₄ in acetonitrile produces Au(acac)Cl₂ and TlCl₃, as confirmed by X-ray absorption spectroscopy.

This ligand-transfer mechanism parallels the redox synthesis of Ni(acac)₂ from NiO(OH) and acacH. However, [Tl(acac)]’s lower reduction potential (−0.34 V vs. SHE) compared to Co²⁺ (−0.28 V) enables milder reaction conditions. Such pathways are invaluable for synthesizing mixed-metal clusters, where Tl⁺ templates noble metal coordination geometries.

Stoichiometric Control in Supramolecular Architectures

Precise stoichiometric ratios govern the assembly of [Tl(acac)]-based supramolecular networks. For example, a 1:2 molar ratio of TlNO₃ to acacH in ethanol yields a dimeric [Tl₂(acac)₄] structure, whereas a 1:3 ratio favors polymeric chains. These trends align with the behavior of Mg(acac)₂·2H₂O and Ca(acac)₂·2H₂O, where ligand excess stabilizes higher coordination numbers.

Table 2: Stoichiometric Influence on [Tl(acac)] Morphology

Tl⁺:acac⁻ RatioProduct StructureCoordination Number
1:2Dimeric [Tl₂(acac)₄]4
1:3Polymeric [Tl(acac)₃]ₙ6

Adjusting reaction pH further modulates stoichiometry. At pH < 5, Tl⁺ preferentially binds two acac⁻ ligands, while pH > 6 promotes three-coordinate species due to enhanced acac⁻ availability. This pH-dependent behavior mirrors syntheses of VO(acac)₂ and Cr(acac)₃, where ligand protonation states dictate metal coordination.

Thallium(I) acetylacetonate adopts polymeric or dinuclear structures in the solid state, stabilized by bridging oxygen atoms from acetylacetonate ligands. Single-crystal X-ray diffraction studies reveal that each thallium(I) center coordinates to two oxygen atoms from distinct acetylacetonate ligands, forming a six-membered chelate ring. The Tl–O bond lengths exhibit asymmetry, with primary bonds ranging from 2.578(10) Å to 2.796(7) Å, while secondary interactions extend to 2.849(10) Å [1] [3]. This disparity arises from the relativistic effects of thallium, which enhance the stability of its +1 oxidation state and promote longer, weaker secondary bonds.

The dinuclear Tl₂(acac)₂ unit features a planar arrangement of thallium centers bridged by acetylacetonate ligands. A representative structure is shown below, highlighting key bond parameters:

Bond ParameterValue
Tl–O (primary)2.578(10) – 2.766(7) Å
Tl–O (secondary)2.796(7) – 2.849(10) Å
Tl···Tl distance3.706(3) – 3.807(4) Å
O–Tl–O bond angle75.2(3)° – 89.1(4)°

These structural features are consistent with thallium’s preference for hemidirectional coordination geometry, where the inert 6s² electron pair occupies one hemisphere of the metal center, leaving the opposite hemisphere accessible for bonding [1] [3]. The Tl₂(acac)₂ units further aggregate into extended networks via Tl(I)···Tl(I) interactions, which are critical for stabilizing the solid-state architecture [3].

Au···Tl Metallophilic Interactions in Polynuclear Complexes

Thallium(I) acetylacetonate participates in heterometallic complexes with gold(I) derivatives, exhibiting luminescent properties driven by Au···Tl metallophilic interactions. In the complex [AuTl₂(acac)(C₆Cl₅)₂]ₙ, gold(I) centers coordinate to two perhalophenyl groups (C₆Cl₅) and bridge thallium(I) atoms via acetylacetonate ligands. The Au···Tl distances range from 3.2225(6) Å to 3.5182(8) Å, shorter than the sum of their van der Waals radii (3.92 Å), confirming significant metallophilic attraction [3].

These interactions induce luminescence through ligand-to-metal charge transfer (LMCT) transitions. Time-dependent density functional theory (TD-DFT) calculations attribute the emissive state to an antibonding orbital formed by overlapping 6p orbitals of thallium and 5d orbitals of gold [3]. The table below summarizes key parameters for Au···Tl-containing complexes:

ComplexAu···Tl Distance (Å)Emission λ_max (nm)
[AuTl₂(acac)(C₆Cl₅)₂]ₙ3.2225(6) – 3.5182(8)485 (solid), 470 (sol.)
[AuTl₃(acac)₂(C₆F₅)₂]ₙ3.45 – 3.72510 (solid), 490 (sol.)

The solvent-dependent luminescence arises from the persistence of Au···Tl interactions in solution, stabilized by donor solvents like dimethyl sulfoxide (DMSO) [3].

Role of Tl(I)···Tl(I) Contacts in Solid-State Architectures

Thallium(I)···thallium(I) interactions play a pivotal role in dictating the supramolecular arrangements of thallium(I) acetylacetonate complexes. In the solid state, Tl(I) centers engage in closed-shell interactions with distances of 3.706(3) – 4.000(1) Å, slightly shorter than twice the thallium van der Waals radius (3.92 Å) [3]. These contacts are facilitated by the polarizable 6s² electron pair, which enables weak but directional bonding.

In the butterfly-type complex [AuTl(C₆Cl₅)₂]₂·Me₂C=O, Tl(I)···Tl(I) interactions stabilize a dimeric structure with a Tl–Tl distance of 3.759(1) Å. This interaction contributes to dual luminescence in the solid state, with emissions at 485 nm and 510 nm assigned to Au···Tl and Tl···Tl charge transfer states, respectively [3]. The table below contrasts Tl···Tl distances in representative complexes:

ComplexTl···Tl Distance (Å)Structural Role
Tl(acac)3.706(3) – 3.807(4)Chain propagation
[AuTl₃(acac)₂(C₆F₅)₂]ₙ3.72 – 4.00Layer stabilization
[H₃CC{CH₂N(Tl)SiMe₃}₃]₂3.706(3) – 3.807(4)Cluster formation

Notably, Tl(I)···Tl(I) interactions persist in solution when stabilized by coordinating solvents, as evidenced by the retention of a single emission band at 470 nm in dichloromethane [3]. This behavior underscores the dynamic nature of thallium-thallium interactions in both solid and solution phases.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-19

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